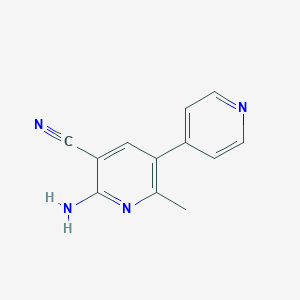

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine

Description

Properties

IUPAC Name |

2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGODGFXCRIJNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156058 | |

| Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129090-35-3 | |

| Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of a Halogenated Precursor

5-Bromo-2-amino-3-cyano-6-methylpyridine is prepared via bromination of the methylpyridine core using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Suzuki-Miyaura Coupling

The brominated intermediate reacts with 4-pyridylboronic acid under Pd(PPh₃)₄ catalysis. Optimized conditions (K₂CO₃, dioxane/H₂O, 90°C) yield the coupled product in 68–72% efficiency. Challenges include preserving the cyano group during coupling, necessitating inert atmospheres and low moisture conditions.

Cyanation and Amination Techniques

Cyanation via Rosenmund-von Braun Reaction

2-Amino-6-methyl-5-(4-pyridyl)pyridine-3-bromide undergoes cyanation using CuCN in dimethyl sulfoxide (DMSO) at 120°C. This method achieves 60–65% conversion but risks side reactions with the amino group, requiring protective acetyl groups.

Direct Amination

Reductive amination of 3-cyano-6-methyl-5-(4-pyridyl)pyridine-2-one using NH₃ and Raney nickel in ethanol under H₂ pressure (50 psi) introduces the amino group. Yields reach 70–75%, though over-reduction of the cyano group remains a concern.

Comparative Analysis of Synthesis Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Multicomponent Cyclo-condensation | One-pot reaction, green solvents | 75–82% | Efficient, minimal purification | Regioselectivity control |

| Stepwise Functionalization | Chlorination, hydrogenation, coupling | 70–89% | Scalable, high purity | Multi-step, costly catalysts |

| Suzuki Coupling | Bromination, Pd-catalyzed cross-coupling | 68–72% | Precise substituent placement | Sensitivity to moisture, side reactions |

| Cyanation/Amination | Protective groups, reductive amination | 60–75% | Flexibility in group introduction | Protection/deprotection steps required |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents or catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of products.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features—specifically the presence of amino and cyano groups—make it a promising candidate for drug development. Research indicates that it can interact with specific biological targets, potentially serving as an inhibitor or modulator.

Studies have shown that 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary research suggests that this compound has activity against various bacterial strains. For instance, derivatives of similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Similar Pyridine Derivative | E. coli | TBD |

| Similar Pyridine Derivative | P. aeruginosa | TBD |

- Antiviral and Anticancer Activities : The compound's ability to inhibit enzyme activity or modulate receptor functions indicates potential antiviral and anticancer effects, though specific pathways and targets require further investigation.

Organic Synthesis

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical transformations, making it useful in organic synthesis.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : It can be oxidized to form oxidized pyridine derivatives.

- Reduction : Reduction reactions can modify the cyano group or other functional groups.

- Substitution : The amino and cyano groups can engage in substitution reactions with appropriate reagents.

Table 2: Summary of Chemical Transformations

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Using potassium permanganate | Oxidized derivatives |

| Reduction | Using sodium borohydride | Amine derivatives |

| Substitution | Nucleophilic substitution with alkyl halides | Alkylated products |

Materials Science

The unique properties of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine can be exploited in the development of new materials with specific electronic or optical characteristics. Research into its use in advanced materials is ongoing, focusing on its potential applications in sensors and electronic devices.

Case Studies

Recent studies have explored the use of this compound in functional materials:

- Conductive Polymers : Research has indicated that incorporating pyridine derivatives into polymer matrices can enhance electrical conductivity.

- Optoelectronic Devices : The compound's unique electronic properties may be beneficial in developing light-emitting diodes (LEDs) or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The amino and cyano groups, along with the pyridine rings, allow the compound to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

b. Ethyl 2-(4-pyridyl)propionate (Compound 11, )

- Structural Similarities : Both contain a 4-pyridyl group.

- Key Differences: Compound 11 features a propionate ester instead of cyano and amino groups.

- Impact: The ester group in Compound 11 is hydrolytically labile, whereas the cyano group in the target compound offers stability under physiological conditions, suggesting better pharmacokinetics for medicinal applications .

Pharmacological Activity Comparisons

a. RWJ 68354 ()

- Structural Similarities: Both have amino and 4-pyridyl substituents.

- Key Differences: RWJ 68354 includes a fluorophenyl and methoxy group, replacing the cyano and methyl groups.

- Impact: RWJ 68354’s fluorophenyl group enhances lipophilicity and target selectivity (p38 kinase inhibition, IC₅₀ < 10 nM), while the cyano group in the target compound may improve hydrogen-bonding interactions but reduce membrane permeability .

b. Nicotinamide Phosphoribosyltransferase Inhibitors (–8)

- Structural Similarities : 4-pyridyl groups are critical in both.

- Key Differences: Inhibitors in use urea or sulfonamide linkers instead of cyano-amino motifs.

- Impact: The 4-pyridyl group in these inhibitors stabilizes π-π interactions with Tyr18 and Phe193 residues, contributing to nanomolar potency. The target compound’s cyano group may disrupt this binding, suggesting divergent therapeutic targets .

Physical and Spectroscopic Properties

a. Pyridine Derivatives with Chlorophenyl Groups ()

- Molecular Weight : The target compound (MW ~273 g/mol) is lighter than derivatives in (MW 466–545 g/mol) due to fewer aromatic substituents.

- Melting Points: Derivatives in melt at 268–287°C, while the target compound’s melting point is unreported.

b. 5-Amino-2-chloropyridine ()

- Structural Similarities: Both have amino groups on pyridine.

- Key Differences: The target compound’s cyano and 4-pyridyl groups add steric bulk.

- Impact: The chloro group in 5-amino-2-chloropyridine increases electrophilicity at C2, favoring nucleophilic attack, whereas the cyano group in the target compound directs reactivity to C3 .

a. Heterocyclic Amines ()

- Structural Parallels: Amino-substituted heterocycles like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine are carcinogenic.

- Key Differences : The target compound lacks the fused imidazo-pyridine system linked to DNA adduct formation.

- Impact: While the amino group poses theoretical risks, the cyano and 4-pyridyl groups may mitigate metabolic activation to carcinogenic intermediates .

Data Tables

Biological Activity

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyridine derivatives, which are known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, such as the amino and cyano groups, contribute to its interaction with biological targets.

The biological activity of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and cyano groups facilitate binding to active sites, leading to the inhibition of enzyme activity or modulation of receptor functions. This compound can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological efficacy.

Biological Activities

The following sections detail the biological activities associated with 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine based on various studies.

Antimicrobial Activity

Research has shown that pyridine derivatives exhibit significant antimicrobial properties. In particular, studies have indicated that compounds similar to 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine possess activity against various bacterial strains. For instance, derivatives with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine | S. aureus | TBD |

| Similar Pyridine Derivative | E. coli | TBD |

| Similar Pyridine Derivative | P. aeruginosa | TBD |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly in the context of emerging viral threats such as SARS-CoV-2. Pyridine-based compounds have been noted for their ability to inhibit viral replication through interference with viral proteins and host cell interactions .

Anticancer Properties

In cancer research, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has shown promise as a potential anticancer agent. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of a related pyridine derivative on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM, indicating significant potential for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the chemical structure of pyridine derivatives can significantly influence their biological activity. For instance, the presence of electron-donating groups enhances the inhibitory effects on specific enzymes, while substitutions at various positions on the pyridine ring can alter selectivity towards different biological targets .

Table 2: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Amino Group | Enhances binding affinity |

| Cyano Group | Increases enzyme inhibition |

| Methyl Group | Modulates lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine with high yield and purity?

- Methodological Answer : Optimize synthesis via stepwise functionalization of the pyridine core. For example, introduce the cyano group early to avoid side reactions, followed by regioselective amination and methyl group incorporation. Use inert conditions (e.g., nitrogen atmosphere) and catalysts like Pd for coupling reactions. Purify intermediates via column chromatography and validate purity using HPLC (>98% purity threshold) .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm for pyridyl groups) and methyl groups (δ 2.0–2.5 ppm).

- X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated for analogous pyridine derivatives in crystallography studies .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ ion).

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; ensure retention time matches reference standards .

- TGA/DSC : Evaluate thermal stability under nitrogen to identify decomposition thresholds.

- Karl Fischer titration : Monitor hygroscopicity, as amino-pyridine derivatives often absorb moisture .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological activity?

- Methodological Answer : Perform SAR studies by systematically altering substituents:

- Replace the 4-pyridyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density.

- Introduce bioisosteres (e.g., replacing cyano with carboxamide) to improve solubility. Validate changes via in vitro assays (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR splitting) by:

- Variable-temperature NMR : Identify dynamic effects like tautomerism.

- DFT calculations : Compare experimental and computed chemical shifts.

- Heteronuclear correlation (HSQC/HMBC) : Assign ambiguous proton-carbon couplings, as applied in pyridine derivative studies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like ATP-binding pockets. Parameterize the force field using crystallographic data from related pyridine-protein complexes . Validate predictions with SPR (surface plasmon resonance) to measure binding affinity.

Q. What are the key considerations for designing stability studies under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.